ST-1535

概要

説明

この化合物は、抗パーキンソン病作用と抗振戦作用により、パーキンソン病の研究において大きな可能性を示しています。 .

2. 製法

合成経路と反応条件: ST1535の合成は、鉄触媒クロスカップリング反応を用いた実用的かつ持続可能な戦略を包含します。 このプロセスには、2-ブチル-9-メチル-8-(2H-1,2,3-トリアゾール-2-イル)-9H-プリン-6-アミンとクロロブチルマグネシウムの反応が含まれます。 .

工業生産方法: ST1535の工業生産は、通常、同じ鉄触媒クロスカップリング反応を用いた大規模合成を行います。 反応条件は、最終生成物の高収率と高純度を確保するために最適化されています。 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ST1535 involves a practical and sustainable strategy using iron-catalyzed cross-coupling reactions. The process includes the reaction of 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine with chlorobutyl magnesium .

Industrial Production Methods: Industrial production of ST1535 typically involves large-scale synthesis using the same iron-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: ST1535は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

置換: 1つの原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ST1535の酸化は、さまざまな酸化誘導体の形成をもたらす可能性があります。 .

4. 科学研究への応用

ST1535は、以下を含む幅広い科学研究への応用があります。

化学: アデノシンA2A受容体拮抗薬の研究における参照化合物として使用されます。

生物学: アデノシン受容体を介した生物学的プロセスの調節における役割について調査されています。

医学: パーキンソン病やその他の神経変性疾患の治療における潜在的な治療効果について検討されています。

科学的研究の応用

ST1535 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of adenosine A2A receptor antagonists.

Biology: Investigated for its role in modulating biological processes involving adenosine receptors.

Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting adenosine receptors

作用機序

ST1535は、アデノシンA2A受容体に結合し、拮抗することにより作用を発揮します。 この受容体は、神経伝達物質の放出とニューロンの活性を調節する重要な役割を果たすGタンパク質共役受容体です。 ST1535は、アデノシンA2A受容体を遮断することにより、運動制御と神経保護に関与するシグナル伝達経路を調節するため、パーキンソン病の治療のための有望な候補となっています。 .

類似化合物:

- KW6002 (イストラデフィリンとしても知られています)

- ZM241385

- SCH58261

比較: ST1535は、海馬や皮質など、典型的なアデノシンA2A結合が検出されないアデノシンA2A受容体に選択的に結合する能力においてユニークです。 この選択的な結合プロファイルにより、ST1535は、典型的なアデノシンA2A受容体と非典型的なアデノシンA2A受容体に対する親和性が異なるKW6002、ZM241385、SCH58261などの他のアデノシンA2A受容体拮抗薬とは異なります。 .

類似化合物との比較

- KW6002 (also known as istradefylline)

- ZM241385

- SCH58261

Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .

生物活性

ST-1535 is a novel compound recognized for its biological activity as a preferential antagonist of the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and modulation of motor activity, making this compound particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, potential therapeutic applications, and relevant research findings.

This compound functions primarily as an antagonist at the A2A adenosine receptor, which is implicated in the regulation of dopamine pathways. By blocking this receptor, this compound enhances dopaminergic signaling, which can alleviate symptoms associated with Parkinson's disease.

Key Pharmacodynamic Properties

- IC50 Values :

- A2A receptor: 353 ± 30 nM

- A1 receptor: 510 ± 38 nM

- Effects on Motor Activity :

- At doses of 5 and 10 mg/kg, this compound antagonizes catalepsy induced by A2A agonists.

- Induces hypermotility at doses ranging from 5 to 20 mg/kg.

Case Studies and Research Findings

- Parkinson's Disease Treatment :

- Animal Model Studies :

Comparative Efficacy Table

| Compound | Mechanism | IC50 (nM) | Effects on Catalepsy | Hypermotility Induction |

|---|---|---|---|---|

| This compound | A2A Adenosine Antagonist | 353 | Yes | Yes |

| Traditional DA Agonists | Dopamine Receptor Agonist | Varies | Yes | Varies |

Safety Profile and Side Effects

While this compound shows promising efficacy in enhancing dopaminergic activity, it is essential to evaluate its safety profile. Current studies indicate that it does not significantly increase the side effects commonly associated with other treatments for Parkinson's disease, such as dyskinesia or psychosis . Further long-term studies are necessary to comprehensively assess its safety.

特性

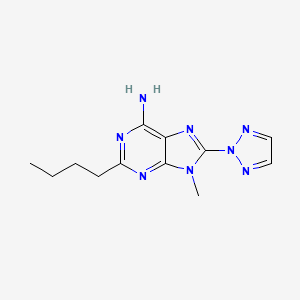

IUPAC Name |

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYQMAWUIRPCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432000 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496955-42-1 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?

A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []

Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?

A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []

Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?

A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。